molecular formula C22H23FN2O2 B2577973 6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 862245-41-8

6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B2577973
CAS No.: 862245-41-8
M. Wt: 366.436
InChI Key: YYGHISZHOVFORD-UHFFFAOYSA-N
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Description

6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H23FN2O2 and its molecular weight is 366.436. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial and Cytotoxic Evaluation

Certain derivatives, including fluoroquinolone ones, have shown antimycobacterial activities. They inhibit the growth of Mycobacterium tuberculosis and possess non-cytotoxic properties at certain concentrations, indicating their potential as anti-TB agents with significant selectivity indexes (Sheu et al., 2003).

Crystal Structure Analysis

The crystal structures of certain piperazine-supported amine derivatives have been studied, revealing detailed molecular interactions and conformational properties (Betz et al., 2011).

Antitumor Activity

Synthesized chromene and quinoline conjugates have been evaluated for their cytotoxic activities against human breast cancer and kidney cell lines, showing promising anti-proliferative activities. Molecular docking studies suggest these compounds could interact effectively with biological targets (Parveen et al., 2017).

Antipsychotic Potential

Studies on chromenone derivatives as potential atypical antipsychotics indicate that certain compounds exhibit behaviors predictive of antipsychotic efficacy without inducing significant extrapyramidal side effects, suggesting a beneficial profile for treating psychiatric disorders (Bolós et al., 1996).

Antibacterial Activity

Novel piperazine-linked methylene-bis-coumarins have been synthesized and shown to exhibit potent antibacterial activity against various human pathogenic strains, highlighting their potential as antibacterial agents (Nagaraj et al., 2019).

Synthesis and Evaluation of Derivatives

The synthesis of novel series of compounds incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group has been explored, with some derivatives showing significant inhibitory activity against tumor cells, underscoring their potential in antitumor therapy (Ding et al., 2016).

Properties

IUPAC Name

6-ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-2-16-3-8-21-20(13-16)17(14-22(26)27-21)15-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13-14H,2,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGHISZHOVFORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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